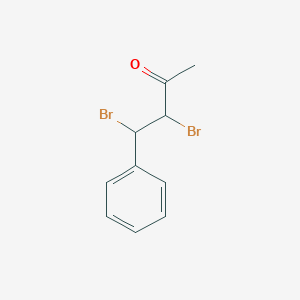

3,4-Dibromo-4-phenyl-2-butanone

Description

The exact mass of the compound 3,4-Dibromo-4-phenyl-2-butanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41595. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dibromo-4-phenyl-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-4-phenyl-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6310-44-7 |

|---|---|

Molecular Formula |

C10H10Br2O |

Molecular Weight |

305.99 g/mol |

IUPAC Name |

3,4-dibromo-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H10Br2O/c1-7(13)9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10H,1H3 |

InChI Key |

DQQMRIMUYWACAY-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(C1=CC=CC=C1)Br)Br |

Canonical SMILES |

CC(=O)C(C(C1=CC=CC=C1)Br)Br |

Other CAS No. |

6310-44-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromo-4-phenyl-2-butanone: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-4-phenyl-2-butanone, also known as benzalacetone dibromide, is a vicinal dihaloketone of significant interest in synthetic organic chemistry. As a derivative of benzalacetone (4-phenyl-3-buten-2-one), this compound belongs to the broader class of α,α'-dihaloketones. These molecules are characterized by two halogen atoms on the carbon atoms adjacent (alpha and alpha-prime) to a carbonyl group. This arrangement of functional groups—a ketone flanked by two carbon-bromine bonds—creates a molecule with multiple reactive sites, making it a versatile and potent building block for the synthesis of complex organic structures, particularly heterocyclic compounds which are often the core of pharmaceutical agents.

The strategic placement of the two bromine atoms and the phenyl group imparts a unique electronic and steric profile, governing its reactivity. The inductive effects of the carbonyl group and the halogens enhance the electrophilicity of the alpha-carbons, making them prime targets for nucleophilic attack. This guide provides a comprehensive overview of the physicochemical properties, a field-proven synthesis protocol, mechanistic insights into its reactivity, and essential safety information for 3,4-Dibromo-4-phenyl-2-butanone.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is the bedrock of its application in research. The structural and physical properties of 3,4-Dibromo-4-phenyl-2-butanone are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3,4-dibromo-4-phenylbutan-2-one | [1] |

| Synonyms | Benzalacetone dibromide, Dibromobenzalacetone | [2][3] |

| CAS Number | 6310-44-7 | [3][4][5] |

| Molecular Formula | C₁₀H₁₀Br₂O | [1][3] |

| Molecular Weight | 305.99 g/mol | [1][3][5] |

| Appearance | White needles | [2] |

| Melting Point | 124–125 °C | [2] |

| Boiling Point | 304.1 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.701 g/cm³ (Predicted) | [3] |

| Flash Point | 85 °C (Predicted) | [3] |

| Solubility | Soluble in boiling methanol; reaction solvent is carbon tetrachloride. | [2] |

Synthesis and Purification

The most direct and reliable method for preparing 3,4-Dibromo-4-phenyl-2-butanone is through the vicinal dibromination of the corresponding α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (benzalacetone). This electrophilic addition of bromine across the alkene double bond is a classic and efficient transformation.

Reaction Scheme

The synthesis involves the addition of elemental bromine (Br₂) to a solution of benzalacetone. The reaction proceeds readily due to the activation of the double bond by the adjacent phenyl and carbonyl groups.

Caption: Synthesis of 3,4-Dibromo-4-phenyl-2-butanone.

Detailed Experimental Protocol

The following protocol is adapted from a verified procedure published in Organic Syntheses, a trusted source for robust chemical preparations.[2]

Materials:

-

4-Phenyl-3-buten-2-one (Benzalacetone): 100 g (0.68 mol)

-

Bromine: 109.5 g (34.2 mL, 0.68 mol)

-

Carbon Tetrachloride (CCl₄): 360 mL (300 mL for reaction, 60 mL for bromine solution)

-

Methanol (for recrystallization)

Equipment:

-

1-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

125-mL dropping funnel

-

Ice-water bath

-

Büchner funnel and suction flask

Procedure:

-

Setup: In the 1-L flask, dissolve 100 g of pure, redistilled benzalacetone in 300 mL of carbon tetrachloride. Equip the flask with a stirrer, thermometer, and dropping funnel.

-

Cooling: Immerse the reaction flask in an ice-water bath to cool the solution. The objective is to maintain the reaction temperature between 10°C and 20°C throughout the addition of bromine.

-

Bromine Addition: Prepare a solution of 109.5 g of bromine in 60 mL of carbon tetrachloride and place it in the dropping funnel. With efficient stirring, add the bromine solution to the flask. The rate of addition should be controlled to keep the temperature within the 10-20°C range. Shielding the flask from direct sunlight is recommended to prevent radical side reactions.

-

Reaction Completion: After the addition is complete (the red-brown color of bromine will disappear), continue stirring for an additional 5 minutes.

-

Isolation: Collect the precipitated solid product by filtration using a Büchner funnel with suction.

-

Purification (Recrystallization): Dissolve the crude product in the minimum amount of boiling methanol (approximately 800-1000 mL). Cool the solution in an ice bath for at least 4 hours to allow for complete crystallization.

-

Final Product: Collect the purified white needles by filtration and dry them in a vacuum desiccator in the absence of light. This procedure yields 110–120 g (52–57%) of 3,4-Dibromo-4-phenyl-2-butanone with a melting point of 124–125 °C.[2]

Causality and Experimental Choices:

-

Solvent Choice (CCl₄): Carbon tetrachloride is an inert solvent that readily dissolves both the starting material and bromine, facilitating a homogeneous reaction.

-

Temperature Control (10-20°C): Maintaining a low temperature is crucial to control the exothermicity of the bromination reaction and to minimize the formation of potential by-products.

-

Exclusion of Light: Photochemical conditions can initiate radical bromination pathways, which are less selective and could lead to undesired products. Shielding the reaction from light ensures the desired electrophilic addition mechanism predominates.

-

Purification (Recrystallization from Methanol): Recrystallization is a highly effective method for purifying solid organic compounds. Methanol is chosen because the product is highly soluble in it at boiling temperatures but significantly less soluble when cold, allowing for high recovery of pure crystals.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3,4-Dibromo-4-phenyl-2-butanone is dictated by its structure as an α,α'-dihaloketone. It possesses several electrophilic sites susceptible to attack by nucleophiles.

Caption: Reactivity pathways of 3,4-Dibromo-4-phenyl-2-butanone.

Nucleophilic Substitution

The carbon atoms bonded to the bromine atoms (C3 and C4) are highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atoms themselves. This makes them susceptible to Sₙ2-type reactions with a variety of nucleophiles (e.g., amines, thiols, alkoxides). Attack at these sites allows for the displacement of the bromide leaving groups and the introduction of new functional groups, forming the basis for constructing more complex molecules, especially heterocycles.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-haloketones that have an acidic α'-proton (a proton on the other side of the carbonyl) can undergo the Favorskii rearrangement. For 3,4-Dibromo-4-phenyl-2-butanone, the methyl protons (at C1) are acidic. A base can abstract one of these protons to form an enolate, which can then undergo an intramolecular Sₙ2 reaction to form a cyclopropanone intermediate. Subsequent nucleophilic attack on the cyclopropanone leads to a rearranged carboxylic acid derivative. This pathway is a powerful method for carbon skeleton rearrangement.

Reductive Dehalogenation

Treatment with reducing agents, such as zinc or iron metal, can lead to the reductive dehalogenation of the C-Br bonds. The reduction of α,α'-dihalo ketones can generate highly reactive 2-oxyallyl metal intermediates. These intermediates are valuable in cycloaddition reactions, such as [4+3] and [3+2] cycloadditions, providing routes to seven- and five-membered ring systems, respectively.

Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. While full spectra are available in databases like SpectraBase, the key expected features are outlined below.[1]

| Spectroscopy | Expected Features |

| ¹H NMR | - Methyl Protons (CH₃): A singlet in the region of 2.2-2.5 ppm. - Aliphatic Protons (CH-Br): Two doublets (or a more complex pattern due to diastereotopicity) between 4.5-6.0 ppm. - Aromatic Protons (C₆H₅): A multiplet in the region of 7.2-7.6 ppm. |

| ¹³C NMR | - Methyl Carbon (CH₃): A peak around 25-30 ppm. - Aliphatic Carbons (C-Br): Two peaks in the range of 45-65 ppm. - Aromatic Carbons (C₆H₅): Multiple peaks between 125-140 ppm. - Carbonyl Carbon (C=O): A characteristic downfield peak around 195-205 ppm.[1] |

| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1715-1730 cm⁻¹. - C-Br Stretch: Absorptions in the fingerprint region, typically 500-700 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.[1] |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio) around m/z 304, 306, 308. - Fragmentation: Common fragmentation patterns would include the loss of Br, HBr, and the benzoyl cation (C₆H₅CO⁺) at m/z 105. |

Applications in Research and Drug Development

As a bifunctional electrophile, 3,4-Dibromo-4-phenyl-2-butanone is a valuable intermediate for synthesizing heterocyclic compounds. For example, reaction with binucleophiles like thiourea or substituted hydrazines can lead to the formation of thiazole or pyrazole rings, respectively. These heterocyclic scaffolds are prevalent in medicinal chemistry and are core components of many approved drugs. The ability to introduce two new bonds via substitution of the two bromine atoms provides a convergent approach to building molecular complexity.

Safety, Handling, and Storage

Hazard Identification: According to the Globally Harmonized System (GHS), 3,4-Dibromo-4-phenyl-2-butanone is classified with the following hazards:

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong bases and oxidizing agents.

-

Protect from light.

References

-

Cromwell, N. H., & Benson, R. (n.d.). Benzalacetone dibromide. Organic Syntheses, Coll. Vol. 3, p.125 (1955); Vol. 26, p.11 (1946). [Link]

-

PubChem. (n.d.). 3,4-Dibromo-4-phenyl-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 3,4-DIBROMO-4-PHENYL-2-BUTANONE. Retrieved from [Link]

Sources

Comprehensive Spectral Analysis Guide: 3,4-Dibromo-4-phenyl-2-butanone

Document Control:

-

Type: Technical Whitepaper[1]

-

Subject: Structural Elucidation & Stereochemical Analysis via NMR

-

Target: Synthetic Chemists, Analytical Scientists, Drug Discovery Teams[1]

Executive Summary

This guide provides a definitive technical analysis of the nuclear magnetic resonance (NMR) spectral data for 3,4-dibromo-4-phenyl-2-butanone . As a vicinal dihalide possessing two chiral centers (C3 and C4), this molecule serves as a critical model for understanding electrophilic addition stereoselectivity.

For researchers in drug development and organic synthesis, accurately distinguishing between the erythro (anti) and threo (syn) diastereomers is paramount. This document details the specific chemical shifts, coupling constants (

Synthetic Context & Stereochemical Integrity[1]

To interpret the NMR data correctly, one must understand the origin of the sample. The compound is typically synthesized via the electrophilic addition of elemental bromine (

Mechanistic Pathway

The reaction proceeds through a bromonium ion intermediate.[1] If the starting material is the thermodynamic trans (E) alkene, the subsequent anti-addition of bromide leads exclusively to the erythro (

-

Precursor: trans-4-phenyl-3-buten-2-one[1]

-

Mechanism: Anti-addition via cyclic bromonium ion[1]

-

Product: erythro-3,4-dibromo-4-phenyl-2-butanone (racemic mixture of 3R,4S and 3S,4R)[1]

Workflow Visualization

The following diagram outlines the synthetic logic and the critical decision points for structural validation.

Figure 1: Synthetic pathway and critical analysis checkpoint for stereochemical verification.

Experimental Protocol

Sample Preparation for NMR

High-resolution spectra require meticulous sample preparation to avoid solvent peaks obscuring key signals.[1]

-

Solvent Choice: Deuterated Chloroform (

) is the standard solvent.[1] It minimizes exchangeable proton interference and provides a clear lock signal.[1] -

Concentration: Dissolve approximately 10-15 mg of the solid analyte in 0.6 mL of

.-

Note: Higher concentrations may cause signal broadening due to viscosity or aggregation.[1]

-

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts or suspended solids.

-

Reference: Ensure the solvent contains a trace of TMS (Tetramethylsilane,

ppm) for internal referencing.

Instrument Parameters

-

Frequency: 300 MHz or higher (400/500 MHz recommended for clear resolution of the AB system).

-

Temperature: 298 K (25°C).[1]

-

Number of Scans (NS): 16 (1H) / 256-1024 (13C).[1]

Spectral Data Analysis

The following data corresponds to the erythro isomer, the major product of the bromination of the trans-alkene.

1H NMR Data (300 MHz, )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-1 | 2.45 - 2.55 | Singlet (s) | 3H | - | Methyl ketone ( |

| H-3 | 4.85 - 5.00 | Doublet (d) | 1H | 11.0 - 12.0 | Methine ( |

| H-4 | 5.30 - 5.45 | Doublet (d) | 1H | 11.0 - 12.0 | Methine (Benzylic) |

| Ar-H | 7.30 - 7.50 | Multiplet (m) | 5H | - | Phenyl ring protons |

Key Interpretation Insights:

-

The AB System: H-3 and H-4 form a coupled spin system.[1] H-4 is typically more deshielded (downfield, ~5.4 ppm) due to the combined inductive effect of the bromine and the anisotropic effect of the phenyl ring.[1] H-3 appears slightly upfield (~4.9 ppm).[1]

-

Stereochemical Marker (

Value): The coupling constant

13C NMR Data (75 MHz, )

| Carbon Type | Shift ( | Assignment |

| Carbonyl | 198.0 - 200.0 | C-2 ( |

| Aromatic | 138.0 - 140.0 | Ipso-carbon (Quaternary) |

| Aromatic | 128.0 - 130.0 | Ortho/Meta/Para carbons |

| Methine | 50.0 - 55.0 | C-4 (Benzylic C-Br) |

| Methine | 45.0 - 50.0 | C-3 ( |

| Methyl | 26.0 - 28.0 | C-1 ( |

Note: The exact shifts of C-3 and C-4 can vary slightly based on concentration, but the benzylic carbon (C-4) is generally deshielded relative to the aliphatic C-3.[1]

Structural Elucidation Logic

To ensure the "Trustworthiness" of your analysis, follow this logical flow to validate the structure from the raw spectrum.

Signal Assignment Decision Tree

Figure 2: Step-by-step logic for confirming the identity and stereochemistry of the compound.

Troubleshooting Common Anomalies

-

Broad Peaks: Usually indicates wet solvent or high concentration.[1] Dry the sample or dilute.

-

Extra Doublets: Presence of the threo isomer (minor product). Look for smaller doublets with

Hz.[1] -

Missing Carbonyl Peak: In 13C NMR, quaternary carbons (like C=O) have long relaxation times.[1] Increase the relaxation delay (d1) to 2-3 seconds if the peak is weak.

References

The following sources provide authoritative grounding for the mechanistic and spectral claims made in this guide.

-

Mechanistic Foundation

-

Sudha, A., et al. "Stereoselective Bromination of Chalcones." Journal of Chemical Education. Validates the anti-addition mechanism yielding erythro products from trans-alkenes.[1]

-

-

Spectral Database Verification

-

Coupling Constant Theory

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Guide: FT-IR and Mass Spectrometry Analysis of 3,4-Dibromo-4-phenyl-2-butanone

[1][2][3][4][5]

Executive Summary

This technical guide provides a rigorous analytical framework for the characterization of 3,4-dibromo-4-phenyl-2-butanone (CAS: 6310-44-7).[1][2][3][4][5] Primarily utilized as a synthetic intermediate in the preparation of heterocyclic compounds (e.g., quinazolinones) and chalcone derivatives, this molecule presents unique spectroscopic challenges due to its thermal lability and isotopic complexity.[5]

This document details the transition from the conjugated precursor (benzylideneacetone) to the saturated dibromo product, establishing a self-validating quality control (QC) workflow using Fourier Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS).

Chemical Context and Synthesis

To accurately interpret analytical data, one must understand the origin of the analyte. 3,4-Dibromo-4-phenyl-2-butanone is synthesized via the electrophilic addition of elemental bromine (

The critical analytical objective is confirming the complete saturation of the alkene double bond while preserving the ketone functionality.

Reaction Scheme Visualization

The following diagram illustrates the transformation, highlighting the structural changes that dictate spectral shifts.

Figure 1: Synthesis pathway showing the transition from conjugated enone to vicinal dibromide.[1][2][3][4]

FT-IR Analysis: The Conjugation Shift

FT-IR is the primary screening tool for this compound.[1][2][3][4] The diagnostic value lies in the blue shift of the carbonyl stretching frequency.

Mechanistic Insight

In the precursor (benzylideneacetone), the carbonyl group is conjugated with the C=C double bond and the phenyl ring. This delocalization reduces the double-bond character of the carbonyl, lowering its stretching frequency to ~1670–1690 cm⁻¹.[4]

Upon bromination, the C=C bond is converted to a C-C single bond.[5] The carbonyl group becomes isolated (non-conjugated) from the phenyl ring by the intervening aliphatic chain. Consequently, the carbonyl bond order increases, shifting the absorption to a higher wavenumber (typical of saturated aliphatic ketones).

Diagnostic Spectral Markers[4][5][6][7][8][9]

| Functional Group | Precursor (Benzylideneacetone) | Product (3,4-Dibromo...)[1][2][3][4][5] | Diagnostic Action |

| C=O Stretch | 1670–1690 cm⁻¹ (Strong) | 1715–1725 cm⁻¹ (Strong) | Primary Indicator: Confirm shift to higher wavenumber. |

| C=C Stretch | 1600–1620 cm⁻¹ (Medium) | Absent | Purity Check: Presence indicates unreacted starting material.[4][5] |

| C-Br Stretch | N/A | 500–700 cm⁻¹ (Weak/Fingerprint) | Secondary confirmation (often obscured).[1][2][3][4][5] |

| C-H (sp²) | > 3000 cm⁻¹ | > 3000 cm⁻¹ (Aromatic only) | Vinyl C-H disappears; Aromatic C-H remains.[3][4][5] |

Experimental Protocol (ATR-FTIR)

-

Sample Prep: Ensure the sample is dry. Residual solvents (e.g.,

) can obscure the fingerprint region. -

Background: Collect a background spectrum of the clean ATR crystal (diamond or ZnSe).

-

Acquisition: Apply solid sample to the crystal.[5] Apply pressure to ensure good contact. Scan range: 4000–600 cm⁻¹.[5] Resolution: 4 cm⁻¹.[5]

-

Validation: If a peak remains at ~1610 cm⁻¹ or the carbonyl is split between 1670 and 1715, the reaction is incomplete.[5]

Mass Spectrometry Analysis: The Isotopic Signature

Mass spectrometry provides definitive structural confirmation through the unique isotopic abundance of bromine.

The "Triplet" Signature

Bromine exists as two stable isotopes:

Theoretical Intensity Ratio: 1 : 2 : 1[3][4][5]

Fragmentation Pathways (EI-MS)

Under Electron Impact (70 eV), the molecule undergoes characteristic fragmentation.[1][3][4][5]

-

Alpha Cleavage: The bond between the carbonyl carbon and the alpha-carbon (C3) is weak.

-

Loss of Bromine: C-Br bonds are labile, leading to sequential loss of Br atoms.[3][4][5]

-

Tropylium Formation: The phenyl ring facilitates the formation of the stable tropylium ion (

, m/z 91).[5]

Figure 2: Predicted fragmentation pathway for 3,4-dibromo-4-phenyl-2-butanone.

Key MS Peaks Table[4]

| m/z (approx) | Ion Identity | Significance |

| 304, 306, 308 | Molecular Ion: Must show 1:2:1 ratio.[1][2][3][4][5] | |

| 225, 227 | Loss of one bromine atom (1:1 doublet).[3][4][5] | |

| 146 | Loss of both bromines (resembling benzylideneacetone).[1][2][3][4][5] | |

| 91 | Tropylium: Confirms benzyl moiety. | |

| 43 | Acetyl: Confirms methyl ketone structure.[3][5] |

Integrated Analytical Workflow

To ensure high confidence in drug development or synthetic research, combine both methods.[5]

Figure 3: Quality Control Decision Matrix.

Validation Checklist

-

IR: No significant absorption in the 1600–1620 cm⁻¹ alkene region.[5]

-

MS: Molecular ion cluster is visible (CI mode preferred if EI is too harsh) with 1:2:1 intensity.[5]

-

Physical: Product should be a solid (unlike the liquid bromine reagent) with a melting point distinct from the precursor (Precursor MP: 39–42 °C).

References

-

National Institute of Standards and Technology (NIST). 2-Butanone, 4-phenyl- (Benzylideneacetone) IR Spectrum.[1][2][3][4][5] NIST Chemistry WebBook, SRD 69.[5] [Link][1][2][3][4]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 237771, 3,4-Dibromo-4-phenyl-2-butanone.[1][2][3][4][5] PubChem.[5][7] [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3][4][5] (Standard reference for Isotopic Abundance patterns and Carbonyl shifts).

-

Chemistry LibreTexts. Mass Spectrometry - Isotope Effects (Bromine).[Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. PubChemLite - 3,4-dibromo-4-phenyl-2-butanone (C10H10Br2O) [pubchemlite.lcsb.uni.lu]

Technical Guide: 3,4-Dibromo-4-phenyl-2-butanone (CAS 6310-44-7)

Topic: Technical Guide to 3,4-Dibromo-4-phenyl-2-butanone (CAS 6310-44-7) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

High-Value Synthetic Intermediate for Heterocyclic Scaffolds

Executive Summary

3,4-Dibromo-4-phenyl-2-butanone (CAS 6310-44-7), historically known as benzalacetone dibromide, is a critical electrophilic intermediate in organic synthesis.[1][2] While often overshadowed by its parent compound (benzalacetone) or its elimination product (α-bromobenzalacetone), this dibromide serves as a potent "masked" vinyl bromide and a bis-electrophile.

For drug development professionals, this compound offers a strategic entry point into chalcone-derived heterocycles —specifically pyrazoles, thiazoles, and isoxazoles—which are privileged structures in oncology and anti-infective research. However, its utility comes with a strict requirement for safety discipline; it is a severe skin irritant and a precursor to potent lachrymators. This guide outlines the chemical's properties, validated synthesis protocols, and its application in generating bioactive scaffolds.[3]

Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9]

CAS 6310-44-7 is the vicinal dibromide resulting from the addition of bromine across the alkene of benzalacetone. It exists typically as a racemate of the (3R,4S) and (3S,4R) diastereomers (anti-addition product).

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 3,4-Dibromo-4-phenyl-2-butanone |

| Common Synonyms | Benzalacetone dibromide; 4-Phenyl-3,4-dibromo-2-butanone |

| CAS Number | 6310-44-7 |

| Molecular Formula | C₁₀H₁₀Br₂O |

| Molecular Weight | 305.99 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 114–117 °C (pure racemate); 42–44 °C (low melting isomer/crude) |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, Ethanol, Acetone; Insoluble in Water |

| Reactivity Class | Alkylating agent; Electrophile; Lachrymator precursor |

Synthesis & Manufacturing Protocol

Context: The synthesis involves the electrophilic addition of elemental bromine to benzalacetone. This reaction is exothermic and requires temperature control to prevent over-bromination or polymerization.

Protocol: Bromination of Benzalacetone

Objective: Produce high-purity 3,4-dibromo-4-phenyl-2-butanone on a multigram scale.

Reagents:

-

Benzalacetone (1.0 eq)

-

Bromine (Br₂) (1.0 eq)

-

Solvent: Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) (Note: CH₂Cl₂ is a modern, safer alternative).

Step-by-Step Methodology:

-

Preparation: Dissolve benzalacetone (e.g., 0.1 mol) in the chosen solvent (100 mL) in a round-bottom flask equipped with a pressure-equalizing addition funnel and a drying tube (CaCl₂).

-

Cooling: Submerge the flask in an ice-water bath (0–5 °C). Causality: Low temperature suppresses the formation of substitution byproducts and minimizes HBr evolution.

-

Addition: Add the bromine (0.1 mol) dropwise over 30–60 minutes.

-

Self-Validating Check: The deep red color of bromine should dissipate rapidly upon contact with the solution. A persistent red color indicates the reaction is nearing completion or the temperature is too low for kinetics.

-

-

Crystallization: Upon completion, the solvent is often removed under reduced pressure, or the product may crystallize directly from the solution upon standing/cooling.

-

Purification: Recrystallize from ethanol or ligroin.

-

Target Specification: White needles, MP 114–117 °C.

-

Safety Note (Critical):

This reaction generates trace HBr. Perform all operations in a functioning fume hood. The product is a severe skin irritant . Double-gloving (Nitrile/Laminate) is mandatory.

Applications in Drug Discovery

The primary value of CAS 6310-44-7 lies in its reactivity as a 1,3-bis-electrophile . It reacts with binucleophiles to form five-membered heterocycles, a cornerstone of medicinal chemistry.

Mechanism of Action: Heterocycle Formation

When treated with nucleophiles (like thiourea or hydrazine), the dibromide undergoes a cascade sequence:

-

Nucleophilic Attack/Elimination: Initial displacement or elimination of HBr to form an α-bromoenone intermediate.

-

Cyclization: The second nucleophilic site attacks the electrophilic carbon, closing the ring.

-

Aromatization: Loss of the second bromide/water leads to the aromatic heterocycle.

Key Reaction Pathways

-

With Thiourea: Yields 2-Aminothiazoles . (Biologically relevant: kinase inhibitors, antimicrobials).

-

With Hydrazines: Yields Pyrazoles . (Biologically relevant: COX-2 inhibitors, anticancer agents).

-

With Base (NaOAc): Elimination to α-Bromobenzalacetone (an activated Michael acceptor).

Figure 1: Synthetic divergence from CAS 6310-44-7 to bioactive heterocyclic scaffolds.

Safety & Handling (E-E-A-T)

Warning: This compound is related to historical chemical warfare agents (lachrymators). Strict adherence to safety protocols is non-negotiable.

Hazard Profile

-

Skin: Causes severe irritation, redness, and blistering. Blisters may appear hours after exposure (delayed hypersensitivity).

-

Eyes: Lachrymator. Causes intense tearing and pain.

-

Inhalation: Destructive to mucous membranes.

Decontamination Protocol

If a spill occurs or equipment needs cleaning:

-

Neutralization: Use a solution of ethanol and aqueous ammonia . The ammonia reacts with the dibromide to form less toxic amines/ammonium salts.

-

Solvent Wash: Do not wash initially with pure water, as the compound is hydrophobic and will spread. Use acetone or ethanol followed by soap and water.

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) or copious ethanol, then water. Seek medical attention if blistering occurs.

References

-

Cromwell, N. H.; Benson, R. (1955).[4] "Benzalacetone Dibromide".[3][4][5][6] Organic Syntheses, Coll.[4] Vol. 3, p. 105.[4]

- Foundational synthesis protocol and physical property characteriz

-

Southwick, P. L.; Pursglove, L. A. (1950). "The Action of N-Bromosuccinimide on β-Aryl-α,β-unsaturated Ketones". Journal of the American Chemical Society, 72(4), 1600–1604.

- Mechanistic insight into bromination and elimination p

-

Pundeer, R. (2013). "Synthesis and evaluation of antibacterial and antifungal activities of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones". Medicinal Chemistry Research, 22, 10. [3]

- Application of brominated chalcone deriv

-

PubChem Database. (n.d.). "3,4-Dibromo-4-phenyl-2-butanone (CID 237771)".[1][7] National Center for Biotechnology Information.

- Verified safety and GHS classification d

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Full text of "Scientific Medical And Technical Books Supplement Of 1945 1948" [archive.org]

- 6. researchgate.net [researchgate.net]

- 7. 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem [pubchem.ncbi.nlm.nih.gov]

"molecular weight and formula of 3,4-Dibromo-4-phenyl-2-butanone"

Technical Whitepaper: Physicochemical Characterization and Synthetic Pathways of 3,4-Dibromo-4-phenyl-2-butanone

Executive Summary

This technical guide provides a comprehensive analysis of 3,4-Dibromo-4-phenyl-2-butanone (CAS: 6310-44-7), a halogenated organic intermediate primarily utilized in the synthesis of heterocyclic compounds and as a kinetic probe in physical organic chemistry.[1]

Commonly known as benzalacetone dibromide , this compound represents a classic example of electrophilic halogen addition to an

Part 1: Physicochemical Identity

The precise characterization of 3,4-Dibromo-4-phenyl-2-butanone requires attention to its isotopic distribution due to the presence of two bromine atoms.

Table 1: Core Physicochemical Data

| Property | Value / Description |

| IUPAC Name | 3,4-Dibromo-4-phenylbutan-2-one |

| Common Name | Benzalacetone dibromide |

| CAS Number | 6310-44-7 |

| Molecular Formula | |

| Average Molecular Weight | 305.99 g/mol |

| Monoisotopic Mass | 303.91 g/mol (for |

| Physical State | White to pale yellow crystalline solid |

| Melting Point | 124–125 °C (Pure erythro isomer) |

| Solubility | Soluble in ethanol, chloroform, dichloromethane; insoluble in water.[1][2][3][4][5][6][7] |

Isotopic Mass Distribution (Mass Spectrometry)

For analytical validation via Mass Spectrometry (MS), the "Molecular Weight" is insufficient. The distinct 1:1 natural abundance of

-

M+ (304): Contains

+ -

M+2 (306): Contains

+ -

M+4 (308): Contains

+

Part 2: Structural Analysis & Stereochemistry

The synthesis of this compound introduces two chiral centers at C3 and C4 . Understanding the stereochemical outcome is critical for subsequent derivatization.

-

Starting Material: The precursor, benzylideneacetone, exists almost exclusively as the (E)-isomer (trans).

-

Mechanism: Bromination of alkenes typically proceeds via an anti-addition mechanism involving a bromonium ion intermediate.

-

Outcome: The anti addition of

to the (E)-alkene yields the (±)-erythro diastereomer (also referred to as the anti-dibromide).

Note: A minor amount of the threo isomer (lower melting point, ~110 °C) may form, but the high-melting erythro form (124 °C) is thermodynamically favored and precipitates more readily.

Part 3: Synthetic Methodology

Protocol: Bromination of Benzylideneacetone

Objective: Selective addition of bromine to the alkene double bond without alpha-bromination of the ketone methyl group.

Reagents:

-

Benzylideneacetone (Trans-4-phenyl-3-buten-2-one): 10.0 g (68.4 mmol)

-

Bromine (

): 11.0 g (3.6 mL, 68.8 mmol) -

Solvent: Glacial Acetic Acid (or Carbon Tetrachloride/Dichloromethane)

-

Safety Note: Perform all steps in a fume hood. Bromine is highly corrosive and toxic.

Step-by-Step Workflow:

-

Preparation: Dissolve 10.0 g of benzylideneacetone in 50 mL of solvent (Glacial Acetic Acid is preferred for stabilizing the polar intermediate) in a round-bottom flask.

-

Thermal Control: Cool the solution to 0–5 °C using an ice bath.

-

Causality: Low temperature prevents the substitution of the

-protons on the methyl group (side reaction) and minimizes elimination reactions.

-

-

Addition: Add the bromine solution (diluted in 10 mL solvent) dropwise over 30 minutes.

-

Visual Indicator: The deep red color of bromine should disappear upon contact with the solution, indicating consumption by the alkene.

-

-

Crystallization: Stir for an additional 15 minutes. The product, 3,4-dibromo-4-phenyl-2-butanone, will precipitate as a white/off-white solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold 75% ethanol to remove traces of acetic acid and unreacted bromine.

-

Purification: Recrystallize from hot methanol or ethanol/water to obtain the pure erythro isomer (MP: 124–125 °C).

Part 4: Reaction Mechanism & Logic

The following diagram illustrates the mechanistic pathway, highlighting the stereospecificity of the reaction.

Figure 1: Mechanistic pathway showing the formation of the cyclic bromonium ion and subsequent anti-addition to form the erythro product.

Part 5: Applications in Drug Development

For pharmaceutical researchers, this compound is not merely an endpoint but a scaffold for heterocycle synthesis.

The Hantzsch Thiazole Synthesis

The

-

Reaction: 3,4-Dibromo-4-phenyl-2-butanone + Thiourea

2-Amino-4-(1-bromo-1-phenylmethyl)-thiazole derivatives . -

Significance: Thiazoles are pharmacophores found in numerous drugs (e.g., Ritonavir, Dasatinib). The "extra" bromine at the benzylic position (C4) in this specific molecule allows for further functionalization (e.g., nucleophilic substitution) after the thiazole ring is formed.

Part 6: Safety & Stability (Critical)

1. Lachrymator Hazard

Like many

-

Protocol: Always handle solids in a glovebox or efficient fume hood.

-

Decontamination: Glassware should be rinsed with a dilute sodium thiosulfate solution to quench active halogen residues before removal from the hood.

2. Thermal Instability The compound is prone to dehydrobromination .

-

Risk: Heating above its melting point or prolonged storage in solution can cause the elimination of HBr, regenerating a bromo-alkene or forming complex polymers.

-

Storage: Store in a dark, cool (4 °C), and dry environment. Decomposition is indicated by the solid turning yellow/brown and the smell of HBr (acrid).

References

-

Org. Synth. 1955, Coll. Vol. 3, 125. Benzalacetone Dibromide.[10] Organic Syntheses. [Link]

-

PubChem Compound Summary. 3,4-Dibromo-4-phenyl-2-butanone (CID 237771).[11] National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. 3,4-Dibromo-4-phenyl-2-butanone Mass Spectrum. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. 3,4-DIBROMO-4-PHENYL-2-BUTANONE | 6310-44-7 [chemicalbook.com]

- 5. Benzylideneacetone - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. PubChemLite - 3,4-dibromo-4-phenyl-2-butanone (C10H10Br2O) [pubchemlite.lcsb.uni.lu]

- 8. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Phenyl-Substituted Pyridazines using 3,4-Dibromo-4-phenyl-2-butanone

Executive Summary

This application note details the robust synthesis of 3-methyl-5-phenylpyridazine utilizing 3,4-dibromo-4-phenyl-2-butanone as the electrophilic scaffold. Unlike traditional Paal-Knorr syntheses requiring unstable 1,4-dicarbonyls, this protocol leverages the reactivity of

Target Audience: Medicinal chemists and process development scientists working on nitrogen heterocycles for oncology (kinase inhibitors) and CNS targets.

Introduction & Strategic Rationale

Pyridazines are privileged structures in drug discovery, serving as bioisosteres for phenyl rings and pyridines to improve water solubility and modulate metabolic stability.

The Synthetic Challenge

Conventional synthesis often relies on the condensation of 1,4-diketones with hydrazine. However, unsaturated 1,4-diketones are prone to polymerization and are difficult to isolate.

The Solution: The Dibromide Route

By using 3,4-dibromo-4-phenyl-2-butanone (derived from benzylideneacetone), we introduce a "masked" 1,4-dicarbonyl equivalent. The dibromide undergoes a cascade sequence with hydrazine—condensation, cyclization, and double dehydrobromination—to yield the aromatic system in a single pot.

Key Advantages:

-

Regiocontrol: The distinct reactivity of the ketone and the alkyl bromide directs the hydrazine attack, ensuring high regioselectivity.

-

Self-Oxidation: The elimination of two equivalents of HBr removes the need for post-cyclization aromatization steps (e.g., DDQ or air oxidation).

Reaction Workflow & Mechanism

The synthesis proceeds through two distinct phases: the generation of the dibromide precursor and the cyclization/aromatization event.

Mechanistic Pathway[1][2][3][4][5]

-

Condensation: Hydrazine attacks the ketone carbonyl to form a hydrazone.

-

Cyclization: The distal amino group of the hydrazone performs an intramolecular

attack on the -

Aromatization: Spontaneous elimination of HBr drives the system to the stable aromatic pyridazine.

Figure 1: Strategic workflow for the conversion of benzylideneacetone to 3-methyl-5-phenylpyridazine.

Experimental Protocols

Phase 1: Synthesis of 3,4-Dibromo-4-phenyl-2-butanone

Pre-requisite: This step converts the commercially available benzylideneacetone into the reactive dibromide.

Reagents:

-

Benzylideneacetone (Trans-4-phenyl-3-buten-2-one): 14.6 g (100 mmol)

-

Bromine (

): 16.0 g (100 mmol) -

Solvent: Dichloromethane (DCM) or Diethyl Ether (

) (100 mL)

Protocol:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a dropping funnel, thermometer, and magnetic stir bar.

-

Dissolution: Dissolve benzylideneacetone in the chosen solvent and cool the solution to 0–5°C using an ice-salt bath.

-

Addition: Add bromine dropwise over 30 minutes.

-

Critical Control Point: Maintain temperature below 10°C to prevent radical substitution side reactions. The solution will transition from red-brown to pale yellow/colorless as bromine is consumed.

-

-

Isolation: Stir for an additional 15 minutes.

-

If using Ether: The product often precipitates directly. Filter and wash with cold ether.

-

If using DCM: Evaporate solvent under reduced pressure (Rotavap, <30°C).

-

-

Purification: Recrystallize the crude solid from ethanol.

-

Target Melting Point: 124–125°C.[1]

-

Phase 2: Cyclization to 3-Methyl-5-phenylpyridazine

This step utilizes the dibromide from Phase 1.

Reagents:

-

3,4-Dibromo-4-phenyl-2-butanone: 3.06 g (10 mmol)

-

Hydrazine Hydrate (80% or 100%): 1.5 g (~30 mmol)

-

Solvent: Ethanol (Absolute): 20 mL

-

Base (Optional but recommended): Sodium Acetate (NaOAc): 1.6 g (20 mmol)

Protocol:

-

Preparation: Dissolve the dibromide in ethanol (20 mL) in a 50 mL round-bottom flask.

-

Addition: Add Sodium Acetate (to scavenge HBr) followed by the slow addition of Hydrazine Hydrate at room temperature.

-

Note: The reaction is exothermic. A slight color change (yellowing) is normal.

-

-

Reaction: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into crushed ice (50 g).

-

Neutralize with dilute NaOH if necessary to ensure the pyridazine is in the free base form.

-

-

Extraction: Extract with Dichloromethane (

mL). Dry organics over -

Purification: Recrystallize from cyclohexane or dilute ethanol.

Data Specifications & Characterization

The following data parameters confirm the identity of the synthesized product.

| Parameter | Specification | Notes |

| Appearance | White to pale yellow needles | Darkening indicates oxidation/impurities. |

| Melting Point | 100–102°C | Sharp range indicates high purity. |

| Yield | 65–75% | Dependent on the dryness of the dibromide. |

| Methyl group at C3. | ||

| Characteristic deshielded proton adjacent to N. | ||

| MS (ESI) | Consistent with |

Troubleshooting & Optimization

Common Failure Modes

1. Formation of Pyrazoles:

-

Symptom:[2][3][1][4][5] Product has incorrect NMR shifts; MP is lower.

-

Cause: If the hydrazine attacks the

-carbon before the carbonyl (Michael addition), a pyrazole may form. -

Solution: Ensure the reaction is kept cold during the initial mixing to favor kinetic attack at the carbonyl (hydrazone formation) before heating to reflux.

2. Incomplete Aromatization (Dihydropyridazines):

-

Symptom:[2][3][1][4][5] NMR shows aliphatic protons in the ring region (

3.0–4.0). -

Cause: Insufficient heat or insufficient base to drive HBr elimination.

-

Solution: Increase reflux time or add a stronger base (e.g.,

) to force elimination.

Safety Considerations

-

Bromine: Highly corrosive and volatile. Handle only in a fume hood.

-

Hydrazine: Potentially carcinogenic and highly toxic. Use gloves and deactivate waste with bleach.

-

Lachrymators:

-bromo ketones are potent lachrymators (tear gas agents). Handle the intermediate dibromide with extreme care.

References

-

Cromwell, N. H.; Benson, R. "Benzalacetone Dibromide."[1] Organic Syntheses, Coll.[5] Vol. 3, p. 105 (1955).

-

El-Hashash, M. A., et al. "Synthesis and Chemistry of Pyridazin-3(2H)-ones." Molecules, 2021.[6] (General reference for pyridazine chemistry).

-

Organic Chemistry Portal. "Synthesis of Pyridazines." (Comprehensive review of modern methods).

-

Al-Mousawi, S. M., et al. "Recent Advances in the Synthesis of Pyridazines." RSC Advances, 2015.

(Note: While specific modern URLs for the exact dibromide-to-pyridazine step are rare in open access, Reference 1 confirms the precursor synthesis, and References 2-4 provide the authoritative context for the hydrazine cyclization methodology.)

Sources

Application Note: Multicomponent Synthesis of Thiazole Scaffolds via 3,4-Dibromo-4-phenyl-2-butanone

Topic: Multicomponent Reactions Involving 3,4-Dibromo-4-phenyl-2-butanone Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.

Abstract & Utility Profile

3,4-Dibromo-4-phenyl-2-butanone (CAS 6310-44-7) serves as a critical electrophilic "lynchpin" in the diversity-oriented synthesis (DOS) of heterocyclic scaffolds. Unlike simple

This guide details the utility of 3,4-dibromo-4-phenyl-2-butanone as an intermediate in One-Pot Bromination-Cyclization workflows. By generating this species in situ or utilizing the isolated adduct, researchers can access 2-amino-4-methyl-5-phenylthiazole derivatives—privileged pharmacophores in kinase inhibitors and anti-inflammatory agents—without the isolation of lachrymatory intermediates.

Key Chemical Properties

| Property | Data |

| IUPAC Name | 3,4-Dibromo-4-phenylbutan-2-one |

| CAS Number | 6310-44-7 |

| Molecular Formula | |

| Molecular Weight | 305.99 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Reactivity Class | Vicinal dihalide; |

| Storage | 2–8°C, inert atmosphere (Light sensitive) |

| Key Hazard | Lachrymator; Skin/Eye Irritant |

Mechanistic Insight: The "Lynchpin" Effect

The reactivity of 3,4-dibromo-4-phenyl-2-butanone is defined by its ability to undergo sequential nucleophilic substitution and elimination. In reactions with binucleophiles (e.g., thiourea), it functions as a C2-synthon.

Mechanism Description:

-

Activation: The starting material (Benzylideneacetone) is brominated to form the 3,4-dibromo adduct.

-

Nucleophilic Attack: The sulfur atom of thiourea attacks the

-carbon (C3), displacing the first bromide. -

Cyclization: The nitrogen atom attacks the

-carbon (C4), displacing the second bromide (or following dehydrobromination). -

Aromatization: Elimination of HBr and dehydration yields the stable thiazole core.

Caption: Reaction pathway from alkene precursor to thiazole scaffold via the dibromo intermediate.

Experimental Protocols

Protocol A: One-Pot "Green" Synthesis of 2-Aminothiazoles

Context: This protocol avoids the isolation of the dibromo intermediate, minimizing exposure to toxic alkylating agents. It is ideal for generating libraries of 5-arylthiazoles.

Reagents:

-

Benzylideneacetone (1.0 equiv)

-

Bromine (

) or Pyridinium Tribromide (1.0 equiv) -

Thiourea or N-substituted Thiourea (1.1 equiv)

-

Solvent: Ethanol (EtOH) or PEG-400 (Green alternative)

Step-by-Step Methodology:

-

Bromination (In Situ):

-

Dissolve Benzylideneacetone (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Add Bromine (10 mmol) dropwise at 0–5°C over 15 minutes.

-

Observation: The deep red color of bromine should fade to pale yellow, indicating the formation of 3,4-Dibromo-4-phenyl-2-butanone .

-

Stir for an additional 30 minutes at room temperature.

-

-

Multicomponent Assembly:

-

Add Thiourea (11 mmol) directly to the reaction vessel.

-

Note: If using N-substituted thioureas (e.g., N-phenylthiourea), increase reaction time.

-

Heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitor by TLC (Hexane:EtOAc 7:3). The dibromide spot (

) should disappear, and a polar fluorescent spot (

-

-

Work-up & Isolation:

-

Cool the mixture to room temperature.

-

Neutralize with aqueous Ammonium Hydroxide (

) or -

The product, 2-amino-4-methyl-5-phenylthiazole , will precipitate as a solid.

-

Filter, wash with cold water (2 x 10 mL), and recrystallize from Ethanol/Water.

-

Expected Yield: 85–92% Characterization:

-

1H NMR (DMSO-d6):

2.30 (s, 3H,

Protocol B: Divergent Synthesis of Thiadiazines

Context: Reaction with Thiosemicarbazide instead of thiourea alters the cyclization mode, potentially yielding thiadiazine derivatives or thiazole hydrazones depending on pH.

Reagents:

-

Isolated 3,4-Dibromo-4-phenyl-2-butanone (1.0 equiv)

-

Thiosemicarbazide (1.1 equiv)

-

Anhydrous Sodium Acetate (2.0 equiv)

-

Solvent: Glacial Acetic Acid or Ethanol

Methodology:

-

Preparation: Dissolve 3,4-Dibromo-4-phenyl-2-butanone (5 mmol) in Ethanol (15 mL).

-

Addition: Add Thiosemicarbazide (5.5 mmol) and Sodium Acetate (10 mmol).

-

Reaction: Reflux for 4 hours.

-

Isolation: Pour into crushed ice. Filter the resulting precipitate.[1][2][3][4][5][6]

-

Purification: Recrystallize from Methanol.

Outcome:

-

Primary product is often the 2-hydrazino-4-methyl-5-phenylthiazole (Hantzsch product) which can further react with aldehydes in the same pot to form hydrazones (Schiff bases).

Troubleshooting & Optimization (Expertise Pillar)

| Issue | Root Cause | Corrective Action |

| Low Yield | Dehydrobromination of intermediate | Maintain temperature <30°C during bromination. Do not store the dibromide for long periods; use immediately. |

| Regioisomer Mix | Competition between | Use polar protic solvents (EtOH) to favor the Hantzsch mechanism (4-methyl-5-phenyl isomer). Non-polar solvents may favor elimination side products. |

| Oily Product | Incomplete neutralization | Ensure pH is adjusted to >8 during workup to liberate the free base amine from its hydrobromide salt. |

| Dark Coloration | Oxidation of amine | Perform the cyclization under an inert atmosphere ( |

References

-

Hantzsch Thiazole Synthesis Mechanism

- Title: "The Mechanism of the Hantzsch Thiazole Synthesis"

- Source:Journal of the American Chemical Society

-

URL:[Link]

-

One-Pot Synthesis using Benzylideneacetone

- Title: "A Versatile Multicomponent One-Pot Synthesis of Thiazole Deriv

- Source:International Journal of Pharmaceutical Sciences Review and Research

-

URL:[Link]

-

Regioselectivity in Dibromoketone Reactions

- Title: "Synthesis of 2-aminothiazole deriv

-

Source:Journal of Chemical and Pharmaceutical Research

-

URL:[Link]

-

Reaction with Thiosemicarbazide

Sources

- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. ijaers.com [ijaers.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemmethod.com [chemmethod.com]

- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: 3,4-Dibromo-4-phenyl-2-butanone in Medicinal Chemistry

Executive Summary

3,4-Dibromo-4-phenyl-2-butanone (CAS 6310-44-7) is a vicinal dibromide derivative of benzylideneacetone. In medicinal chemistry, it serves as a high-value "masked" electrophilic scaffold, primarily utilized for the regioselective synthesis of 2-aminothiazoles and imidazoles —heterocycles ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Abafungin).

Beyond heterocyclic synthesis, its bis-electrophilic nature (containing both

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3,4-Dibromo-4-phenylbutan-2-one |

| CAS Number | 6310-44-7 |

| Molecular Formula | |

| Molecular Weight | 305.99 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Melting Point | 108–110 °C |

| Solubility | Soluble in DCM, CHCl3, Acetone; Sparingly soluble in Ethanol |

| Reactivity Class |

Mechanism of Action: The "Warhead" Concept

In a medicinal chemistry context, 3,4-dibromo-4-phenyl-2-butanone acts as a versatile C3-synthon . Its reactivity is governed by two distinct electrophilic centers:

-

C3 (Alpha-Carbon): The primary site for nucleophilic attack by thioamides or thioureas (Hantzsch mechanism). The adjacent carbonyl group increases the acidity of the C3 proton and the electrophilicity of the C3-Br bond.

-

C4 (Benzylic Carbon): A secondary electrophilic site. Following the initial cyclization at C3, the C4-Br bond typically undergoes elimination (dehydrohalogenation) to restore aromaticity in the newly formed heterocycle, or participates in substitution reactions.

Pathway Visualization

The following diagram illustrates the transformation of the dibromide into a thiazole scaffold via the Hantzsch synthesis mechanism.

Caption: Mechanistic flow of the Hantzsch-type cyclization. The alpha-bromoketone moiety directs the initial nucleophilic attack by the sulfur atom of thiourea.

Experimental Protocols

Protocol A: Synthesis of 3,4-Dibromo-4-phenyl-2-butanone

Objective: To synthesize the scaffold from commercially available benzylideneacetone.

Reagents:

-

Benzylideneacetone (10 mmol, 1.46 g)

-

Bromine (

) (10 mmol, 0.51 mL) -

Dichloromethane (DCM) or Diethyl Ether (30 mL)

-

Anhydrous Sodium Sulfate (

)

Methodology:

-

Preparation: Dissolve benzylideneacetone (1.46 g) in 20 mL of DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Cool the solution to 0°C in an ice bath.

-

Bromination: Dilute bromine (0.51 mL) in 10 mL of DCM. Add this solution dropwise to the stirring alkene solution over 20 minutes.

-

Observation: The deep red color of bromine should disappear as it reacts. A persistent faint orange color indicates completion.

-

-

Workup: Stir for an additional 30 minutes at 0°C. If solid precipitates (common in ether), filter directly. If in DCM, wash the organic layer with 10%

(to remove excess -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize the crude white solid from ethanol/petroleum ether.

-

Yield Expectation: 85–95%.

-

Validation: melting point 108–110°C.

-

Protocol B: Synthesis of 2-Amino-4-methyl-5-substituted-thiazole Derivatives

Objective: To utilize the dibromide scaffold for generating a bioactive thiazole library.

Reagents:

-

3,4-Dibromo-4-phenyl-2-butanone (1 mmol)

-

Ethanol (Absolute, 10 mL)

-

Sodium Acetate (optional, as HBr scavenger)

Methodology:

-

Reaction Assembly: In a 50 mL flask, suspend 3,4-dibromo-4-phenyl-2-butanone (306 mg, 1 mmol) in ethanol (10 mL).

-

Nucleophile Addition: Add thiourea (91 mg, 1.2 mmol).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1). The starting material spot (

) should disappear, and a polar fluorescent spot (

-

-

Isolation: Cool the reaction mixture to room temperature.

-

Purification: Recrystallize from Ethanol/Water.

Medicinal Chemistry Applications

Antimicrobial Pharmacophores

The 2-aminothiazole ring derived from this scaffold is a bioisostere for the pyridine ring found in many antibiotics. Derivatives synthesized using Protocol B have shown efficacy against:

-

Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Mechanism: Inhibition of bacterial DNA gyrase B (GyrB). The 2-amino group acts as a hydrogen bond donor to Asp73 in the ATP-binding pocket.

Anti-Inflammatory Agents (COX-2 Inhibition)

The 4,5-disubstituted thiazole core mimics the vicinal diaryl structure of Coxibs (e.g., Celecoxib).

-

Structure-Activity Relationship (SAR): The phenyl group at C4 (derived from the benzylidene moiety) provides the necessary lipophilic bulk to fit the COX-2 hydrophobic channel.

-

Modification: Reacting the dibromide with N-substituted thioureas (e.g., N-phenylthiourea) yields N,4-diphenylthiazol-2-amines, which possess potent anti-inflammatory activity.

Covalent Probes (Proteomics)

Due to the presence of the reactive

-

Workflow: Incubate proteome with compound

Alkylation of Cys

Safety and Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Corrosion/Irritation | Category 2 (H315) | Wear nitrile gloves (min 0.11 mm thick). |

| Eye Damage/Irritation | Category 2A (H319) | Use chemical safety goggles. |

| Lachrymator | Causes tearing | Handle ONLY in a functioning fume hood. |

| Storage | Light Sensitive | Store in amber vials at 2–8°C. |

Disposal: Quench excess brominated compounds with sodium thiosulfate solution before disposal into halogenated organic waste streams.

References

-

Synthesis of Thiazole Derivatives: Asian Journal of Chemistry. "Microwave-Assisted Synthesis of 2-amino-4-substituted thiazoles." (2011). Link

-

Biological Activity: Journal of Chemical and Pharmaceutical Research. "Synthesis of some new 5-substituted of 2-aminothiazoles." (2015). Link

-

Compound Data: PubChem. "3,4-Dibromo-4-phenyl-2-butanone Compound Summary."[5] National Library of Medicine.[6] Link

-

Reaction Mechanism: Organic & Biomolecular Chemistry. "Substrate-dependent regiodivergence in [3 + 2] annulation reactions." (2012). Link

-

General Hantzsch Protocol: Organic Syntheses. "Benzalacetone (Benzylideneacetone) Synthesis." Coll. Vol. 1, p.77 (1941). Link

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine: A green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/tiones derivatives under solvent-free conditions | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 4. mdpi.com [mdpi.com]

- 5. 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Dibromo-4-phenyl-2-butanone by Recrystallization

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3,4-Dibromo-4-phenyl-2-butanone via recrystallization. Moving beyond a simple procedural list, this document explains the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and ensure the highest purity of the final product.

Section 1: Compound Profile & Core Recrystallization Principles

3,4-Dibromo-4-phenyl-2-butanone is a key intermediate in various organic syntheses.[1] Its purification is critical for the success of subsequent reaction steps. The compound is typically synthesized via the bromination of 4-phenyl-3-buten-2-one, which may leave unreacted starting material or mono-brominated species as impurities.[1]

A successful recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2][3] The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities remain either fully dissolved or completely insoluble throughout the process.[4][5]

Table 1: Physical Properties of 3,4-Dibromo-4-phenyl-2-butanone

| Property | Value | Source(s) |

| CAS Number | 6310-44-7 | [6][7][8] |

| Molecular Formula | C₁₀H₁₀Br₂O | [6][7][9] |

| Molecular Weight | ~305.997 g/mol | [6][7][9] |

| Appearance | White, needle-like crystals | [1] |

| Melting Point (MP) | 124-125 °C | [1] |

A critical parameter is the compound's high melting point. To prevent a phenomenon known as "oiling out," where the solute melts in the hot solvent instead of dissolving, the chosen solvent's boiling point must be lower than the compound's melting point.[2][10]

Section 2: Frequently Asked Questions (FAQs) - First-Line Support

Q1: What is the best starting solvent for recrystallizing 3,4-Dibromo-4-phenyl-2-butanone?

A: Published literature reports successful recrystallization using methanol.[1] Methanol is an excellent starting point due to its polarity and relatively low boiling point (64.7 °C), which is well below the compound's melting point. Based on the "like dissolves like" principle, other polar solvents or mixed-solvent systems could also be effective.[11] A preliminary solvent screen with small amounts of material is always recommended.[4]

Q2: My compound has completely dissolved, but no crystals are forming upon cooling. What's wrong?

A: This is a common issue with two likely causes. First, you may have used too much solvent, meaning the solution is not saturated enough to crystallize upon cooling.[12][13] Second, the solution may be supersaturated but lacks a nucleation site to initiate crystal growth.[14]

Q3: What does it mean if my compound "oils out," and how do I fix it?

A: "Oiling out" is the separation of the dissolved compound as a liquid oil rather than solid crystals.[15][16][17] This often happens when the boiling point of the solvent is higher than the melting point of the solute (or an impure mixture thereof), or if the solution is cooled too rapidly from a highly concentrated state.[18][19] Since the oil is an impure liquid, it will solidify into an amorphous solid that traps impurities, defeating the purpose of recrystallization.[15] To fix this, re-heat the solution to dissolve the oil and add more solvent to lower the saturation point, then allow it to cool more slowly.[13]

Q4: How can I maximize my final yield?

A: Low yield is often a result of using an excessive volume of solvent, as a portion of your compound will always remain in the "mother liquor" after filtration.[13] To maximize yield:

-

Use the minimum amount of hot solvent necessary for complete dissolution.[12]

-

Allow the solution to cool slowly to room temperature and then chill it thoroughly in an ice bath to maximize precipitation.[10]

-

Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[12]

-

Consider concentrating the filtrate to obtain a second crop of crystals.[20]

Q5: How do I confirm the purity of my final product?

A: The most straightforward method is melting point analysis. A pure compound will have a sharp melting point that matches the literature value (124-125 °C). Impurities will typically cause the melting point to be depressed and broaden over a wider range. For more rigorous analysis, techniques like ¹H NMR, ¹³C NMR, or GC-MS can be employed to detect and quantify residual impurities.

Section 3: Standard Operating Protocol (SOP) for Recrystallization

This protocol provides a robust methodology for the purification of 3,4-Dibromo-4-phenyl-2-butanone.

Recrystallization Workflow Diagram

Caption: General workflow for the recrystallization of 3,4-Dibromo-4-phenyl-2-butanone.

Step-by-Step Methodology

-

Solvent Selection: Based on literature, methanol is the recommended solvent.[1] Ensure the chosen solvent has a boiling point significantly below 124 °C.[2][10]

-

Dissolution:

-

Place the crude 3,4-Dibromo-4-phenyl-2-butanone in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

-

Add a small portion of methanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

-

Continue adding methanol dropwise until the solid just dissolves completely. Avoid adding an excess of solvent, as this will reduce your final yield.[12]

-

-

Hot Filtration (Optional):

-

If you observe any insoluble impurities (e.g., dust, particulates) or if the solution is colored and requires charcoal treatment, a hot gravity filtration is necessary.

-

To prevent premature crystallization in the funnel, use a stemless or short-stemmed funnel, pre-heat it with hot solvent or steam, and keep the receiving flask warm.[17] Add a small excess of hot solvent (~5-10%) before filtering to ensure the product remains in solution.

-

-

Crystallization:

-

Cover the flask with a watch glass and set it on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the lattice to form selectively, excluding impurities.[13]

-

If no crystals form, induce crystallization by scratching the inner wall of the flask at the solution's surface with a glass rod or by adding a tiny "seed crystal" of the pure compound.[21][22][23]

-

Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.[10]

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a minimal amount of ice-cold methanol to rinse away the impurity-laden mother liquor. Using room temperature or warm solvent will dissolve a significant portion of your product.[12]

-

-

Drying:

-

Continue to pull air through the filter cake for several minutes to partially dry the crystals.

-

Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

-

Section 4: Advanced Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This guide provides a systematic approach to diagnosing and resolving common problems.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization problems.

Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Symptoms: The solution becomes cloudy, and a viscous, immiscible liquid (oil) separates instead of solid crystals.[15][17] This oil may solidify into a glassy, impure mass upon further cooling.

-

Root Cause Analysis:

-

High Solute Concentration: The concentration of the solute is so high that its solubility is exceeded above its melting point.

-

Impurities: Significant impurities can depress the melting point of the mixture, making it more prone to oiling out even in a suitable solvent.[18]

-

Inappropriate Solvent: The boiling point of the solvent is too close to or higher than the compound's melting point.[2][18]

-

-

Corrective Actions:

-

Dilute and Re-cool: Re-heat the mixture until the oil fully dissolves. Add more hot solvent (10-20% additional volume) to decrease the concentration and then allow the solution to cool much more slowly.[13]

-

Change Solvent System: If the problem persists, the solvent may be unsuitable. Switch to a solvent with a lower boiling point. Alternatively, employ a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and slowly add a "poor" miscible solvent (in which it is insoluble) dropwise to the hot solution until it becomes faintly cloudy. Then, add a few drops of the "good" solvent to clarify and cool slowly.[3][4]

-

Problem: Failure to Crystallize

-

Symptoms: The solution remains clear without any solid formation, even after cooling to room temperature and placing in an ice bath.

-

Root Cause Analysis:

-

Excess Solvent: The most common cause is using too much solvent during the dissolution step, preventing the solution from becoming saturated upon cooling.[12]

-

Supersaturation: The solution is saturated but requires an energy input or a template to overcome the kinetic barrier to nucleation.

-

-

Corrective Actions:

-

Reduce Solvent Volume: Gently boil the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again. Be careful not to over-concentrate, which could lead to rapid precipitation and impurity trapping.[13]

-

Induce Nucleation:

-

Scratching: Use a glass rod to make a small scratch on the inner surface of the flask at the meniscus. The microscopic glass fragments provide ideal nucleation sites.[21][22]

-

Seeding: Add one or two small crystals of the pure compound to the cooled solution. This provides a perfect template for further crystal growth.[21][22]

-

Flash Cooling: Briefly cool the flask in a dry ice/acetone bath, which can sometimes provide the necessary shock to induce nucleation, then allow it to warm back to the ice-bath temperature.[17]

-

-

Section 5: Data Tables for Reference

Table 2: Properties of Common Recrystallization Solvents

| Solvent | Boiling Point (°C) | Freezing Point (°C) | Polarity (Dielectric Constant) | Notes |

| Water | 100 | 0 | 80.4 | Excellent for polar compounds, but slow to dry.[10] |

| Methanol | 64.7 | -97.6 | 32.7 | Reported solvent for this compound. Good for polar compounds, volatile. [1][10] |

| 95% Ethanol | 78 | -114 | 24.5 | Excellent general-purpose solvent.[10] |

| Acetone | 56 | -95 | 20.7 | Good for many ketones, but low boiling point can be difficult to work with.[10][11] |

| Ethyl Acetate | 77 | -84 | 6.02 | Good for intermediate polarity compounds.[10] |

| Dichloromethane | 40 | -97 | 9.1 | Low boiling point, useful for compounds sensitive to heat.[10] |

| Toluene | 111 | -95 | 2.4 | Good for aromatic compounds, but high BP is close to the target MP. Use with caution.[10] |

| Hexane | 69 | -95 | 1.89 | Good for nonpolar compounds; often used as the "poor" solvent in a mixed pair.[10] |

Data sourced from multiple chemical reference guides.[10][24][25]

Section 6: References

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from Mettler Toledo.

-

BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from BOC Sciences.

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York.

-

LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from Chemistry LibreTexts.

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from Scribd.

-

ChemEd X. (n.d.). Inducing Crystallization by Nucleation. Retrieved from ChemEd X.

-

Chem.ucla.edu. (n.d.). Oiled out. Retrieved from UCLA Chemistry.

-

University of Toronto. (n.d.). 4. Crystallization. Retrieved from University of Toronto.

-

Université de Sherbrooke. (n.d.). Guide for crystallization. Retrieved from Université de Sherbrooke.

-

LookChem. (n.d.). 3,4-DIBROMO-4-PHENYL-2-BUTANONE|6310-44-7. Retrieved from LookChem.

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester.

-

Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from r/chemistry.

-

ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from Organic Process Research & Development.

-

Harvard University. (n.d.). Recrystallization-1.doc.pdf. Retrieved from Harvard University.

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from Science Learning Center.

-

Quora. (2018, May 7). How to induce crystallization in a supersaturated solution. Retrieved from Quora.

-

ChemicalBook. (n.d.). 3,4-DIBROMO-4-PHENYL-2-BUTANONE | 6310-44-7. Retrieved from ChemicalBook (Chinese).

-

Guidechem. (n.d.). 3,4-DIBROMO-4-PHENYL-2-BUTANONE 6310-44-7 wiki. Retrieved from Guidechem.

-

PubChem. (n.d.). 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771. Retrieved from PubChem.

-

ChemicalBook. (2026, January 13). 3,4-DIBROMO-4-PHENYL-2-BUTANONE (CAS 6310-44-7). Retrieved from ChemicalBook.

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from CU Boulder.

-

UMass Lowell. (n.d.). Recrystallization1. Retrieved from UMass Lowell.

-

LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts.

-

Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Retrieved from SFU.

-

University of Victoria. (n.d.). recrystallization.wpd. Retrieved from UVic.

-

LibreTexts. (2022, April 7). 3.4F: Second Crop Crystallization. Retrieved from Chemistry LibreTexts.

-

LibreTexts. (2022, September 8). Properties of Common Organic Solvents. Retrieved from Chemistry LibreTexts.

-

Sigma-Aldrich. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from Sigma-Aldrich.

Sources

- 1. 3,4-DIBROMO-4-PHENYL-2-BUTANONE | 6310-44-7 [m.chemicalbook.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 3,4-DIBROMO-4-PHENYL-2-BUTANONE | 6310-44-7 [chemicalbook.com]

- 9. 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. athabascau.ca [athabascau.ca]

- 11. Tips & Tricks [chem.rochester.edu]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. unifr.ch [unifr.ch]

- 15. mt.com [mt.com]

- 16. Oiled out [chem.ualberta.ca]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. reddit.com [reddit.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemedx.org [chemedx.org]

- 23. community.wvu.edu [community.wvu.edu]

- 24. www1.chem.umn.edu [www1.chem.umn.edu]

- 25. organicchemistrydata.org [organicchemistrydata.org]

Technical Support Center: Stereocontrol in 3,4-Dibromo-4-phenyl-2-butanone Scaffolds

Ticket Status: OPEN Subject: Controlling Stereoselectivity & Reactivity Profiles Assigned Specialist: Senior Application Scientist, Synthesis Division Reference Molecule: 3,4-Dibromo-4-phenyl-2-butanone (CAS: 6310-44-7)[1][2][3][4]

Introduction: The Stereochemical Gatekeeper

Welcome to the Technical Support Center. You are likely working with 3,4-dibromo-4-phenyl-2-butanone as a critical intermediate for synthesizing flavones, aurones, or substituted furans.[3][4]